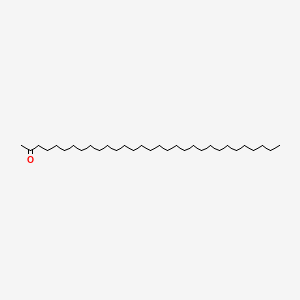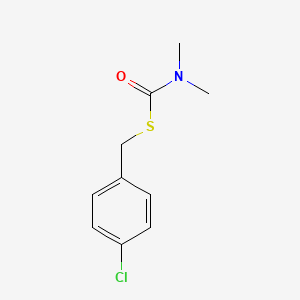
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate is a chemical compound known for its application as a herbicide. It is used primarily in agricultural settings to control the growth of weeds in crops such as rice, wheat, corn, and soybean . This compound belongs to the thiocarbamate class of herbicides, which are known for their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants .
Méthodes De Préparation
The synthesis of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylthiocarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are its active metabolites.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Hydrolysis: Under certain conditions, it can hydrolyze to form 4-chlorobenzyl alcohol and N,N-dimethylthiocarbamate.
Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds and nucleophiles such as amines and alcohols . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .
Applications De Recherche Scientifique
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate involves the inhibition of very-long-chain fatty acid elongase (VLCFAE) activity in plants . This inhibition disrupts the biosynthesis of very-long-chain fatty acids, which are essential components of cell membranes. The compound’s active forms, sulfoxide and sulfone, are particularly effective in inhibiting VLCFAE activity .
Comparaison Avec Des Composés Similaires
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate can be compared with other thiocarbamate herbicides such as:
These comparisons highlight the unique properties of this compound, such as its specific inhibitory effects on VLCFAE and its application in a wide range of crops .
Propriétés
Numéro CAS |
33688-98-1 |
|---|---|
Formule moléculaire |
C10H12ClNOS |
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
S-[(4-chlorophenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
PXXCNDKRWHJYKM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


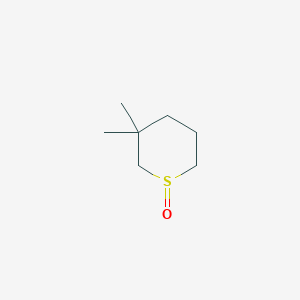
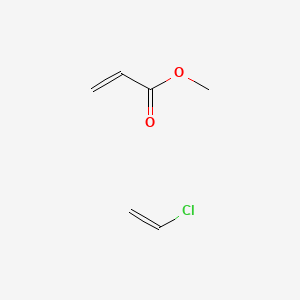
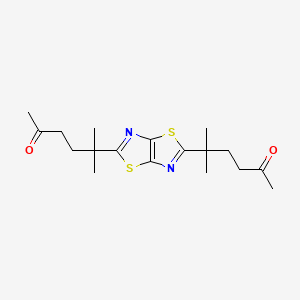
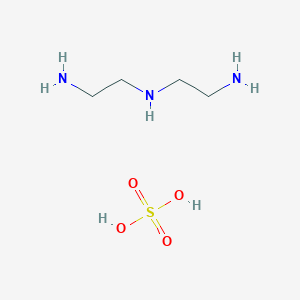
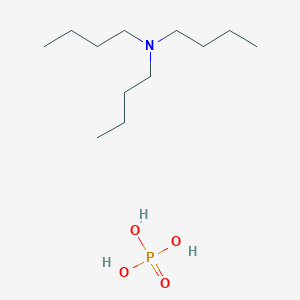
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
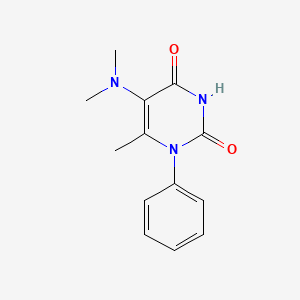
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
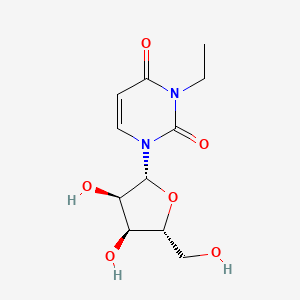
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
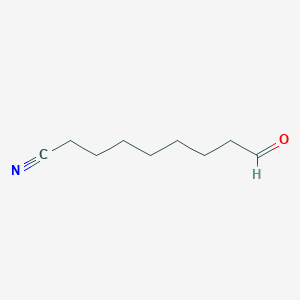

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
